(R)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazolehydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a pyrrolidine ring attached to a benzodiazole moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazolehydrochloride typically involves the reaction of N-substituted piperidines through a series of cascade reactions. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve the desired selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazolehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazolehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazolehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: A compound with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, commonly used in various chemical reactions.
Uniqueness
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazolehydrochloride is unique due to its specific combination of a pyrrolidine ring and a benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
CAS No. |
1807920-98-4 |
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Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);1H/t10-;/m1./s1 |
InChI Key |
NMZFMAAMXSZTTM-HNCPQSOCSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC3=CC=CC=C3N2.Cl |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
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